molecular formula C6H11NO3 B118212 2-Morpholin-4-YL-2-oxoethanol CAS No. 51068-78-1

2-Morpholin-4-YL-2-oxoethanol

Cat. No. B118212
CAS RN: 51068-78-1
M. Wt: 145.16 g/mol
InChI Key: PHCSTEJVICOGEJ-UHFFFAOYSA-N
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Description

“2-Morpholin-4-YL-2-oxoethanol” is a chemical compound with the molecular formula C6H11NO3 . It is also known by other names such as 4-(Hydroxyacetyl)morpholine, 2-HYDROXY-1-MORPHOLINOETHANONE, 2-hydroxy-1-(4-morpholinyl)ethanone, 2-hydroxy-1-(morpholin-4-yl)ethanone, Ethanone, 2-hydroxy-1-(4-morpholinyl)-, and 2-Hydroxy-1-(Morpholin-4-Yl)Ethan-1-One .

Scientific Research Applications

Morpholine Derivatives in Genetic Research

Morpholinos, a class of molecules related to morpholine derivatives, have been widely used to inhibit gene function across various model organisms. This approach provides a relatively simple and rapid method to study gene function, highlighting the versatility of morpholine derivatives in genetic research (Heasman, 2002).

Pharmacological Interest

Morpholine and its derivatives exhibit a broad spectrum of pharmacological activities. Their incorporation into various organic compounds has been explored for diverse pharmacological activities. Such investigations underline the chemical versatility and significance of morpholine derivatives in medicinal chemistry (Asif & Imran, 2019).

Synthetic Applications

Solid-phase synthesis (SPS) techniques have been employed to prepare oxazine and thiazine derivatives, which include morpholine scaffolds. This method indicates the expanding field of stereoselective polymer-supported syntheses of morpholines, showcasing their importance in creating bioactive heterocycles (Králová et al., 2018).

Environmental Impact and Degradation

Research on the environmental impact and degradation pathways of pollutants like morpholine demonstrates the importance of understanding these compounds' behavior in water treatment and environmental protection. The study of photocatalytic degradation pathways of morpholine highlights the complexity of these processes and the necessity for effective degradation strategies (Pichat, 1997).

properties

IUPAC Name

2-hydroxy-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-5-6(9)7-1-3-10-4-2-7/h8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCSTEJVICOGEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424295
Record name 2-MORPHOLIN-4-YL-2-OXOETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholin-4-YL-2-oxoethanol

CAS RN

51068-78-1
Record name 2-MORPHOLIN-4-YL-2-OXOETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-1-(morpholin-4-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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